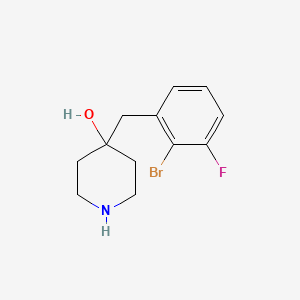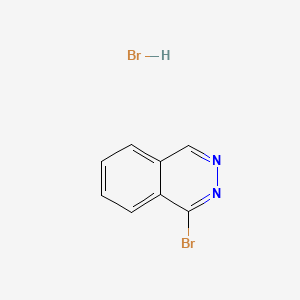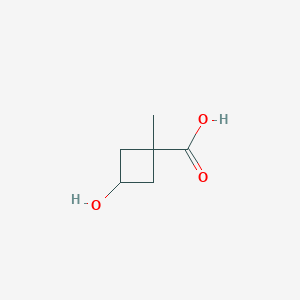
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride is a chemical compound with a unique structure that includes a chloro-substituted indene ring and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride typically involves the reaction of 5-chloro-2,3-dihydro-1H-indene with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The chloro group can be reduced to form the corresponding indene derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include azo compounds, reduced indene derivatives, and substituted indene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the chloro-substituted indene ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine: Similar structure but without the dihydrochloride salt.
(5-chloro-2,3-dihydro-1H-inden-1-yl)amine: Contains an amine group instead of a hydrazine moiety.
(5-chloro-2,3-dihydro-1H-inden-1-yl)thiol: Contains a thiol group instead of a hydrazine moiety.
Uniqueness
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride is unique due to its combination of a chloro-substituted indene ring and a hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H13Cl3N2 |
|---|---|
Peso molecular |
255.6 g/mol |
Nombre IUPAC |
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-7-2-3-8-6(5-7)1-4-9(8)12-11;;/h2-3,5,9,12H,1,4,11H2;2*1H |
Clave InChI |
KLJBKDUQSIKYAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1NN)C=CC(=C2)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)


![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)


![1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)

![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)

